An In-Depth Technical Guide to the Chemical Structure and Properties of Ineral (Practolol)
An In-Depth Technical Guide to the Chemical Structure and Properties of Ineral (Practolol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Ineral, with its active pharmaceutical ingredient, Practolol. The information is curated to support research and development activities, presenting detailed data on its chemical structure, mechanism of action, pharmacokinetic properties, and relevant experimental protocols.
Chemical Identity and Structure
Ineral is the brand name for Practolol, a selective β1-adrenergic receptor antagonist.[1][2] Chemically, it is a propanolamine derivative and a member of the ethanolamines and acetamides classes.[3] Its structure is based on paracetamol (acetaminophen), where the hydrogen of the phenolic hydroxyl group is substituted by a 3-(isopropylamino)-2-hydroxypropyl group.[1][3]
The chemical structure of Practolol is presented below:
(RS)-N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide
Image Credit: Wikimedia Commons
Table 1: Chemical and Physical Properties of Practolol
| Property | Value | Source |
| IUPAC Name | N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | [3] |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [3] |
| Molecular Weight | 266.34 g/mol | [3] |
| CAS Number | 6673-35-4 | [3][4] |
| Melting Point | 134-136 °C | [3] |
| Log P (experimental) | 0.79 | [1] |
| Chirality | Exists as (S)- and (R)-enantiomers | [5][6] |
Mechanism of Action and Signaling Pathway
Practolol functions as a cardioselective β1-adrenergic receptor antagonist.[7] It competitively binds to β1-adrenergic receptors, primarily located in the heart and vascular smooth muscle.[3] This action inhibits the normal effects of catecholamines like epinephrine and norepinephrine.[3] The antagonism of these receptors leads to a reduction in heart rate, cardiac output, and both systolic and diastolic blood pressure.[3]
The inhibition of the β1-adrenergic receptor by Practolol initiates a cascade of intracellular events. By blocking the receptor, it prevents the activation of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This leads to the subsequent inhibition of protein kinase A (PKA) and other downstream effectors, ultimately resulting in decreased cardiac contractility and heart rate.
Experimental Protocols
A key aspect of modern drug development is the stereoselective synthesis of the active enantiomer. The (S)-enantiomer of many β-blockers is often the more potent form. An efficient method for the synthesis of enantiopure (S)-Practolol has been described, utilizing a chemoenzymatic approach.[8]
Workflow for (S)-Practolol Synthesis
Methodology:
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Kinetic Resolution: The racemic precursor, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, undergoes kinetic resolution. This is achieved through transesterification using an acyl donor like vinyl acetate in a solvent such as toluene, catalyzed by a lipase, for example, from Pseudomonas cepacia.[8][9]
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Separation: The resulting mixture contains the acetylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated.
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Hydrolysis: The separated (S)-acetate is hydrolyzed to yield the enantiopure (S)-alcohol intermediate.
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Amination: The enantiopure (S)-alcohol is reacted with isopropylamine to yield the final product, (S)-Practolol.[8] This step proceeds with high enantiomeric excess.[10]
For pharmacokinetic and toxicological studies, accurate quantification of Practolol in biological samples is essential. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a preferred method due to its high sensitivity and selectivity.[7]
Protocol Outline: UHPLC-QqQ-MS/MS for β-Blocker Quantification
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a 1 mL biological sample (e.g., blood), add an internal standard.
-
Adjust the pH to 9 with a suitable buffer.
-
Add an extraction solvent like ethyl acetate.
-
Vortex to mix and then centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[7]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity. Precursor and product ion pairs for Practolol and the internal standard are monitored.
-
Pharmacokinetic Data
Practolol is classified as a hydrophilic β-blocker.[1][11] This property influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Pharmacokinetic Parameters for Practolol
| Parameter | Description | Value/Observation | Source |
| Absorption | Incompletely absorbed from the gastrointestinal tract. | Hydrophilic nature limits absorption. | [11] |
| Metabolism | Undergoes first-pass metabolism in the liver to a varying extent. | Formation of active metabolites is not a significant pathway, unlike propranolol. | [12] |
| Distribution | Binds to plasma proteins like albumins and α1-glycoprotein. | Stereospecific binding can occur. | [11] |
| Elimination | Primarily eliminated via the kidneys. | Plasma half-life is prolonged in patients with renal failure. | [12] |
| Plasma Half-life | Relatively short. | Typically in the range of 2 to 5 hours for most β-blockers. | [12] |
Historical Context and Safety Profile
Practolol was one of the first cardioselective β-blockers introduced for clinical use in the early 1970s.[1][9] While effective for treating cardiac arrhythmias, its chronic use was associated with a severe oculomucocutaneous syndrome, characterized by conjunctivitis sicca, psoriasiform rashes, and sclerosing serositis.[1] Due to this high toxicity, Practolol is no longer in clinical use.[1] However, it remains a valuable reference compound in pharmacological research and for the development of safer β-adrenergic antagonists.
References
- 1. Practolol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Practolol [webbook.nist.gov]
- 5. (R)-Practolol | C14H22N2O3 | CID 6918924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Practolol, (S)- | C14H22N2O3 | CID 443371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol - ProQuest [proquest.com]
- 11. mdpi.com [mdpi.com]
- 12. Clinical pharmacokinetics of beta-adrenoreceptors blockers [pubmed.ncbi.nlm.nih.gov]
